molecular formula C11H13NO B1346716 1-Benzyl-2-pyrrolidinone CAS No. 5291-77-0

1-Benzyl-2-pyrrolidinone

Cat. No.: B1346716
CAS No.: 5291-77-0
M. Wt: 175.23 g/mol
InChI Key: LVUQCTGSDJLWCE-UHFFFAOYSA-N
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Description

1-Benzyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, where a benzyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound undergoes reduction in tetrahydrofuran with lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine . This interaction highlights its potential as a substrate in enzymatic reactions, where it can be converted into different products.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, such as alterations in cell growth, differentiation, and apoptosis. For example, pyrrolidinone derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit dose-dependent antimicrobial effects, indicating that the concentration and exposure duration of this compound are critical for its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and function within the body. For example, the reduction of this compound to N-benzylpyrrolidine demonstrates its involvement in enzymatic reactions that modify its chemical structure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of N-benzylsuccinimide, which yields this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium N,N-dialkylaminoborohydrides in THF.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-pyrrolidinone is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQCTGSDJLWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200959
Record name 1-Benzyl-3-pyrrolidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5291-77-0
Record name 1-Benzyl-2-pyrrolidinone
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Record name 1-Benzyl-3-pyrrolidone
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Record name 5291-77-0
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Record name 1-Benzyl-3-pyrrolidone
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Record name 1-benzyl-3-pyrrolidone
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Synthesis routes and methods I

Procedure details

6.97 g (0.06 M) of γ-butyrolactone is mixed with 6.97 g (0.065 M) of benzylamine and heated at 190° for 24 hours. Excess benzyl amine and water was distilled off and the residue was distilled to obtain 7.4 g (70%); b.p. 125°-130°/1 mm.
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

14.4 g (0.33 mol) of 50% sodium hydride dispersion in oil are added in batches to 25.5 g (0.3 mol) of 2-pyrrolidone in 300 ml of absolute dimethylsulphoxide. The mixture is then stirred for 5 hours at 40° to 50° C. and at 25°-30° C. 56.4 g=39.2 ml (0.33 mol) of benzyl bromide are added dropwize. After stirring for 10 hours at ambient temperature the reaction mixture is dissolved in 500 ml of ethyl acetate and extracted several times with water. The organic phase is separated off, dried over magnesium sulphate and the solvent is eliminated in vacuo. The residue obtained is purified over 900 g of aluminium oxide (neutral, activity II) with methylene chloride and 0.1% ethanol. Yield: 35.6 g (67.7% of theory), Rf value: 0.77 (aluminium oxide, neutral, eluant: 5% ethanol in methylene chloride).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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